![molecular formula C17H27N3O B6089047 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6089047.png)
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol reduces the activity of glutamate, which is the major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in animal models. It reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine. 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been shown to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is its selectivity for the mGluR5 receptor, which allows for specific targeting of this receptor in animal models. However, one of the limitations of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol. One area of interest is the potential therapeutic applications of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol in various neurological and psychiatric disorders, such as anxiety, depression, Alzheimer's disease, and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to improved therapeutic efficacy. Additionally, further studies are needed to investigate the long-term effects of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol on brain function and behavior.
Synthesis Methods
The synthesis of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-methyl-2-buten-1-ol with pyridine-4-carboxaldehyde to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloroethanol in the presence of a base to form 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been investigated as a potential treatment for drug addiction and pain.
properties
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-15(2)5-9-20-11-10-19(14-17(20)6-12-21)13-16-3-7-18-8-4-16/h3-5,7-8,17,21H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVYTIMQVWUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.